

"Antibacterial agent 165" use in studying ribosomal function and protein synthesis

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Compound of Interest

Compound Name: Antibacterial agent 165

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Application Notes and Protocols for Antibacterial Agent GE81112 (formerly "165")

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tetrapeptide antibiotic GE81112 in studying ribosomal function and protein synthesis. Detailed protocols for key experiments are provided to facilitate its use as a research tool.

Introduction

GE81112 is a potent and specific inhibitor of bacterial protein synthesis. It is a natural tetrapeptide that targets the 30S ribosomal subunit, thereby blocking the initiation phase of translation.^{[1][2]} This unique mechanism of action makes GE81112 an invaluable tool for elucidating the intricacies of ribosomal function and the regulation of protein synthesis. Unlike many other antibiotics that target the elongation phase, GE81112 specifically stalls the formation of the 30S initiation complex, providing a means to study this critical and rate-limiting step of translation.^{[2][3][4][5]}

Mechanism of Action

GE81112 binds to the 30S ribosomal subunit in the mRNA channel, near the E-site.^{[4][6]} This binding allosterically prevents the correct positioning of the initiator fMet-tRNA in the P-site, thereby inhibiting the formation of a functional 30S initiation complex.^{[2][3][5]} The antibiotic

traps the ribosome in an "unlocked" pre-initiation state, which prevents the subsequent binding of the 50S subunit to form the 70S initiation complex.[3][5] This specific inhibition of the transition from the pre-initiation complex to the initiation complex is a key feature of GE81112's mechanism.[3][4][5]

Data Presentation

Table 1: In Vitro Protein Synthesis Inhibition

Organism/System	IC50 (µM)	Reference
Escherichia coli	~0.75	[1]
Saccharomyces cerevisiae (eukaryotic control)	>100	[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of GE81112A

Bacterial Strain	Medium	MIC (µg/mL)	Reference
Escherichia coli MG1655	DMEM	1	[7]
Escherichia coli ATCC BAA-2471 (NDM-1)	DMEM	1	[7]
Various Gram-positive and Gram-negative bacteria	Minimal Medium	Varies	[8]
Escherichia coli MG1655	MHB (Rich Medium)	>512	[8]

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay

This protocol is designed to determine the inhibitory effect of GE81112 on bacterial protein synthesis using a cell-free translation system.

Materials:

- S30 cell-free extract from E. coli
- Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)
- Template mRNA (e.g., encoding a reporter protein like luciferase or β -galactosidase)
- [^{35}S]-Methionine or other radiolabeled amino acid
- GE81112 stock solution (dissolved in a suitable solvent like DMSO or water)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing the S30 extract, premix solution, and template mRNA.
- Aliquot the reaction mixture into separate tubes.
- Add varying concentrations of GE81112 to the tubes. Include a no-drug control and a solvent-only control.
- Initiate the translation reaction by adding the radiolabeled amino acid and incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
- Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.
- Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.
- Dry the filters and measure the incorporated radioactivity using a scintillation counter.

- Calculate the percentage of inhibition for each GE81112 concentration relative to the no-drug control.
- Plot the percentage of inhibition against the GE81112 concentration to determine the IC₅₀ value.

Protocol 2: Ribosome Binding Assay (Formation of 30S Initiation Complex)

This assay measures the ability of GE81112 to inhibit the binding of initiator tRNA to the 30S ribosomal subunit.

Materials:

- Purified 30S ribosomal subunits from *E. coli*
- Initiation factors (IF1, IF2, IF3)
- [³⁵S]-fMet-tRNA^{fMet} (formylmethionyl-tRNA)
- mRNA template with a start codon (e.g., AUG)
- GTP
- GE81112 stock solution
- Binding buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, DTT)
- Nitrocellulose filters

Procedure:

- Pre-incubate the 30S ribosomal subunits with varying concentrations of GE81112 in the binding buffer at 37°C for 5-10 minutes.
- Add the mRNA template, initiation factors, and GTP to the mixture.
- Initiate the binding reaction by adding [³⁵S]-fMet-tRNA^{fMet}.

- Incubate the reaction at 37°C for 15-20 minutes to allow for the formation of the 30S initiation complex.
- Filter the reaction mixtures through nitrocellulose filters under vacuum. The 30S complexes will be retained on the filter, while unbound tRNA will pass through.
- Wash the filters with cold binding buffer to remove non-specific binding.
- Dry the filters and measure the radioactivity using a scintillation counter.
- Determine the amount of [³⁵S]-fMet-tRNA^{fMet} bound to the 30S subunit at each GE81112 concentration and calculate the percentage of inhibition.

Protocol 3: Toeprinting Assay

Toeprinting is a primer extension inhibition assay used to map the position of the ribosome on an mRNA molecule. This protocol can be used to demonstrate how GE81112 stalls the ribosome at the initiation codon.

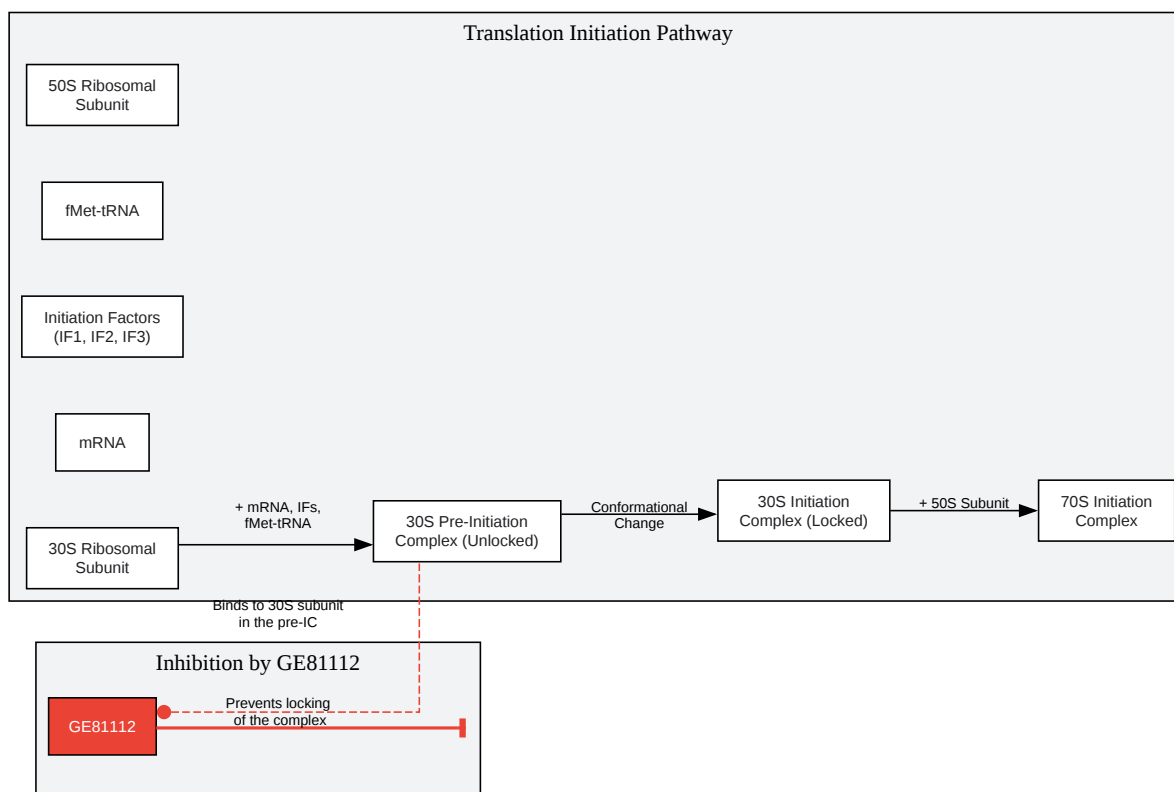
Materials:

- Purified 30S ribosomal subunits
- Initiation factors (IF1, IF2, IF3)
- Initiator tRNA (fMet-tRNA^{fMet})
- mRNA template
- A DNA primer labeled with a radioactive or fluorescent tag, complementary to a region downstream of the start codon
- Reverse transcriptase
- dNTPs
- GE81112 stock solution
- Sequencing gel apparatus

Procedure:

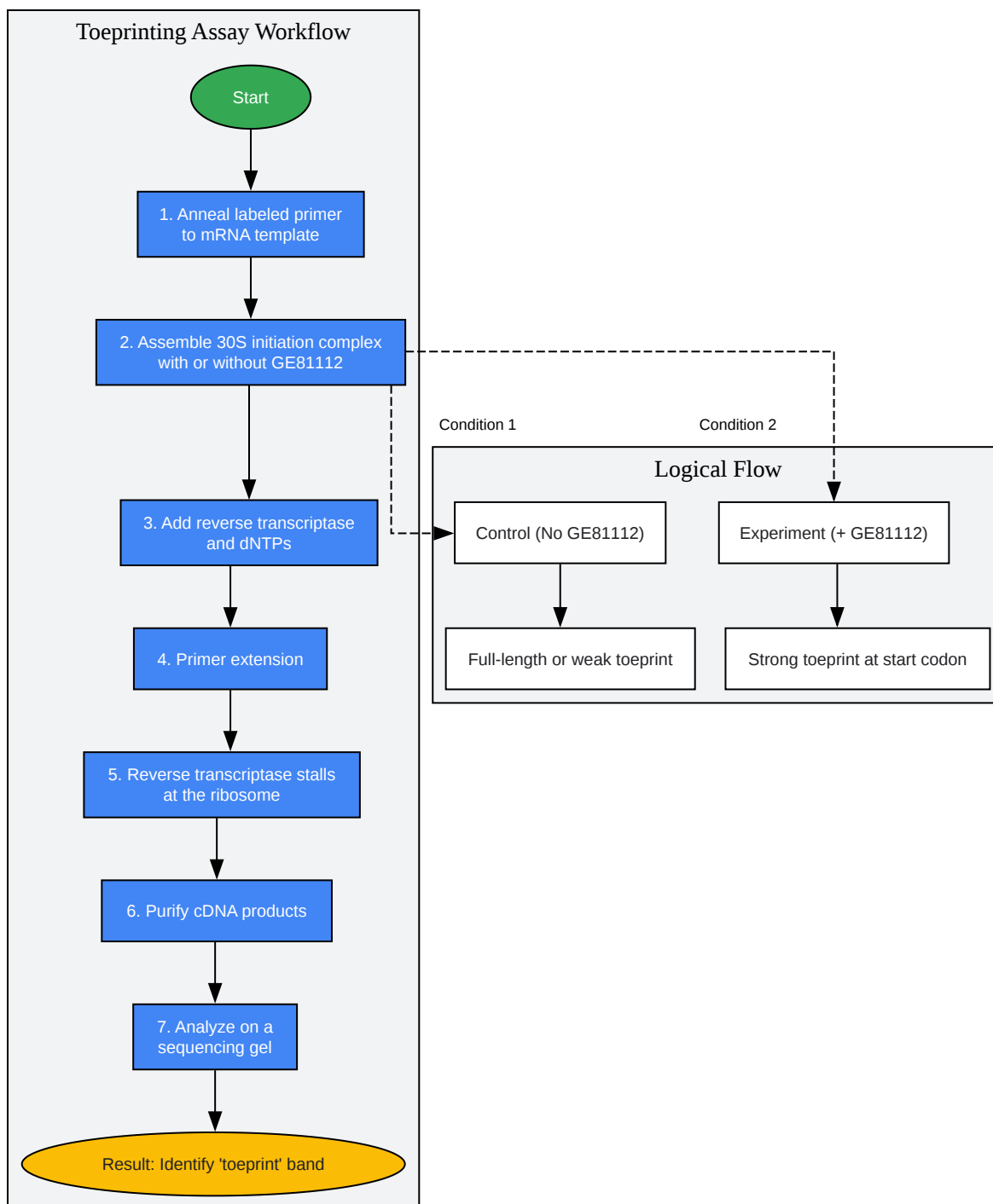
- Anneal the labeled primer to the mRNA template.
- Assemble the 30S initiation complex in the presence or absence of GE81112 as described in the ribosome binding assay protocol.
- Add reverse transcriptase and dNTPs to the reaction mixture.
- Allow the primer extension reaction to proceed at 37°C. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.
- Stop the reaction and purify the cDNA products.
- Run the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same mRNA template and primer.
- The "toeprint" is the band corresponding to the stalled ribosome. In the presence of GE81112, a prominent band should appear at a position corresponding to the 3' edge of the ribosome stalled at the initiation codon.

Visualizations



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Caption: Mechanism of action of GE81112 in bacterial translation initiation.



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Caption: Experimental workflow for a toeprinting assay to study GE81112's effect.

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